molecular formula C12H23NO3 B13063682 Tert-butyl 2-(hydroxymethyl)-2-methyl-piperidine-1-carboxylate

Tert-butyl 2-(hydroxymethyl)-2-methyl-piperidine-1-carboxylate

Cat. No.: B13063682
M. Wt: 229.32 g/mol
InChI Key: BNMWVRRRNYUWBT-UHFFFAOYSA-N
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Description

Tert-butyl 2-(hydroxymethyl)-2-methyl-piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound features a tert-butyl group, a hydroxymethyl group, and a piperidine ring, making it a versatile intermediate in organic synthesis. It is commonly used in medicinal chemistry and as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(hydroxymethyl)-2-methyl-piperidine-1-carboxylate typically involves multi-step reactions starting from various piperidine precursors. One common method involves the protection of the piperidine nitrogen with a tert-butyl group, followed by the introduction of the hydroxymethyl group through a series of reactions. The reaction conditions often include the use of protecting groups, such as tert-butoxycarbonyl (Boc), and reagents like sodium hydride (NaH) and methyl iodide (MeI).

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using flow microreactor systems. These systems allow for continuous production with improved efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(hydroxymethyl)-2-methyl-piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The tert-butyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while reduction can produce various alcohols or amines.

Scientific Research Applications

Tert-butyl 2-(hydroxymethyl)-2-methyl-piperidine-1-carboxylate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of tert-butyl 2-(hydroxymethyl)-2-methyl-piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for various enzymes, influencing biochemical reactions and cellular processes. The exact mechanism depends on the specific application and the molecular context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-butyl 2-(hydroxymethyl)-2-methyl-piperidine-1-carboxylate include other piperidine derivatives, such as:

  • Tert-butyl 2-(hydroxymethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which provides versatility in chemical reactions and applications. The presence of both the tert-butyl and hydroxymethyl groups allows for a wide range of chemical modifications and transformations, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C12H23NO3

Molecular Weight

229.32 g/mol

IUPAC Name

tert-butyl 2-(hydroxymethyl)-2-methylpiperidine-1-carboxylate

InChI

InChI=1S/C12H23NO3/c1-11(2,3)16-10(15)13-8-6-5-7-12(13,4)9-14/h14H,5-9H2,1-4H3

InChI Key

BNMWVRRRNYUWBT-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCN1C(=O)OC(C)(C)C)CO

Origin of Product

United States

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